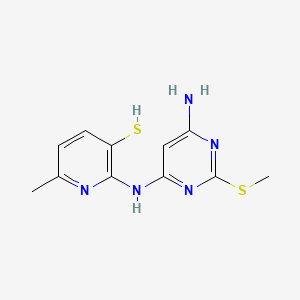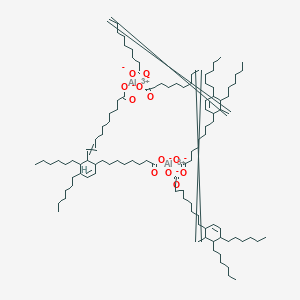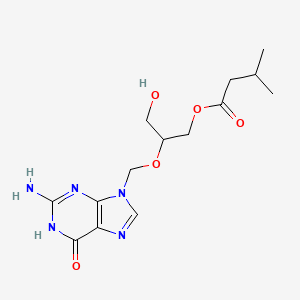
Isovalarylganciclovir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovalarylganciclovir is a derivative of ganciclovir, a well-known antiviral medication used primarily to treat cytomegalovirus (CMV) infections. This compound is of significant interest due to its potential enhanced efficacy and stability compared to its parent compound. This compound is characterized by the addition of an isovaleryl group to the ganciclovir molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isovalarylganciclovir involves the esterification of ganciclovir with isovaleric acid. The reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve ganciclovir in an appropriate solvent (e.g., dichloromethane).
- Add isovaleric acid and the catalyst or coupling agent.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions: Isovalarylganciclovir can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ganciclovir and isovaleric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The isovaleryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Ganciclovir and isovaleric acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学研究应用
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and potential to inhibit CMV replication.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to ganciclovir.
Industry: Potential use in the development of antiviral coatings and materials.
作用机制
The mechanism of action of isovalarylganciclovir is similar to that of ganciclovir. It is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The isovaleryl group may enhance the compound’s stability and bioavailability, potentially leading to improved antiviral efficacy.
相似化合物的比较
Isovalarylganciclovir can be compared to other ganciclovir derivatives and nucleoside analogs:
Ganciclovir: The parent compound, widely used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Uniqueness: this compound’s uniqueness lies in its modified structure, which may confer enhanced stability and efficacy compared to ganciclovir
属性
CAS 编号 |
1219792-41-2 |
|---|---|
分子式 |
C14H21N5O5 |
分子量 |
339.35 g/mol |
IUPAC 名称 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methylbutanoate |
InChI |
InChI=1S/C14H21N5O5/c1-8(2)3-10(21)23-5-9(4-20)24-7-19-6-16-11-12(19)17-14(15)18-13(11)22/h6,8-9,20H,3-5,7H2,1-2H3,(H3,15,17,18,22) |
InChI 键 |
NDKUMFCTFMWTGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


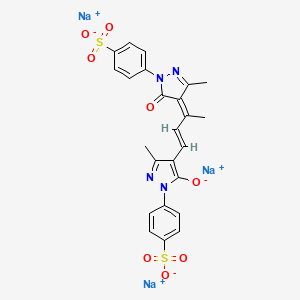
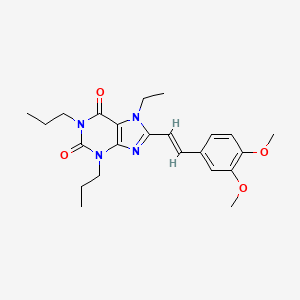
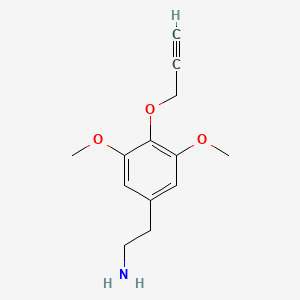

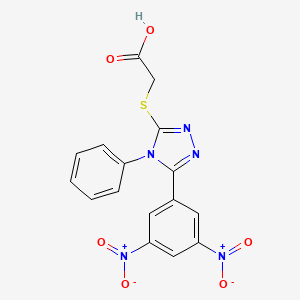

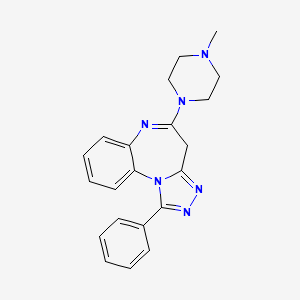


![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
